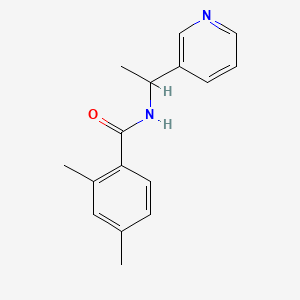
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the modulation of various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. It also has anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its potent agonistic activity towards the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological and biochemical processes. However, one of the limitations of using N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its potential for abuse and addiction, which makes it difficult to use in vivo studies.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide. One area of interest is the potential use of this compound as a therapeutic agent for various neurological disorders such as anxiety, depression, and schizophrenia. Another area of interest is the development of more potent and selective agonists of the CB1 and CB2 receptors, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to investigate the long-term effects of N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide on the body and its potential for abuse and addiction.
In conclusion, N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system and has been shown to have various biochemical and physiological effects on the body. While there are advantages and limitations to using N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide in lab experiments, there are several future directions for research on this compound that could lead to the development of more effective therapeutic agents.
Synthesis Methods
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide is synthesized by reacting 6-methylpyridine-3-carboxylic acid with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-4-11(9-15-10)14(17)16-12-5-7-13(18-2)8-6-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMNGUUZKDKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-6-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














